Levallorphan

Description

An opioid antagonist with properties similar to those of naloxone; in addition it also possesses some agonist properties. It should be used cautiously; this compound reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression such as that induced by alcohol or other non-opioid central depressants. (From Martindale, The Extra Pharmacopoeia, 30th ed, p683)

This compound is a natural product found in Papaver somniferum and Euglena gracilis with data available.

An opioid antagonist with properties similar to those of NALOXONE; in addition it also possesses some agonist properties. It should be used cautiously; this compound reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression such as that induced by alcohol or other non-opioid central depressants. (From Martindale, The Extra Pharmacopoeia, 30th ed, p683)

Properties

IUPAC Name |

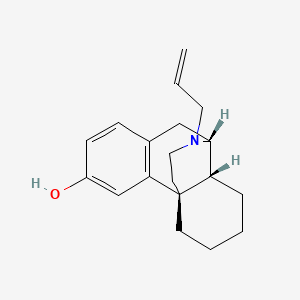

(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYUPQUCAUTOBP-QXAKKESOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023205 | |

| Record name | Levallorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 20 ML WATER; PRACTICALLY INSOL IN ETHER; INSOL IN CHLOROFORM; 1 G SOL IN ABOUT 60 ML ALCOHOL /TARTRATE/, SOL IN WATER; SPARINGLY SOL IN ETHANOL; INSOL IN CHLOROFORM & DIETHYL ETHER, 2.52e-02 g/L | |

| Record name | Levallorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVALLORPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM DILUTE ETHANOL | |

CAS No. |

152-02-3 | |

| Record name | Levallorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levallorphan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levallorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levallorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levallorphan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVALLORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353613BU4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVALLORPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-182 °C, CRYSTALS FROM ETHANOL; SPECIFIC OPTICAL ROTATION: -39 DEG @ 16 °C/D; MP: 176-177 °C /TARTRATE/, 181 °C | |

| Record name | Levallorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVALLORPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levallorphan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Levallorphan's Interaction with Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levallorphan is a synthetically derived morphinan derivative that exhibits a complex pharmacological profile at opioid receptors. This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors. It consolidates available quantitative data on its binding affinity and functional activity, details relevant experimental methodologies, and illustrates the pertinent signaling pathways. This compound is characterized primarily as a competitive antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR), a profile that historically underpinned its clinical use for reversing opioid-induced respiratory depression while maintaining a degree of analgesia.

Introduction

This compound is an opioid modulator with a dual action profile that has been a subject of pharmacological interest.[1] Its clinical utility stemmed from its ability to counteract the life-threatening respiratory depression caused by potent MOR agonists like morphine, while its KOR agonism provided a level of pain relief.[1] Understanding the nuanced molecular interactions of this compound with opioid receptors is crucial for the development of safer and more effective opioid-based therapeutics. This guide synthesizes the current knowledge of this compound's mechanism of action at the receptor level, providing a technical resource for researchers in pharmacology and drug development.

Opioid Receptor Binding Affinity of this compound

The affinity of this compound for the three main classes of opioid receptors—mu (µ), delta (δ), and kappa (κ)—has been determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

While direct and comprehensive studies on this compound's binding affinities are not abundant in recent literature, data can be inferred from studies on structurally related compounds and older pharmacological evaluations. The structurally similar opioid, levorphanol, has been extensively studied, with this compound often used in these assays to define non-specific binding, indicating its own significant receptor affinity.

Table 1: Binding Affinity (Ki) of Levorphanol at Opioid Receptors

| Opioid Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| Mu (µ) | [³H]-DAMGO | Levorphanol | 0.58 ± 0.07 |

| Delta (δ) | [³H]-DPDPE | Levorphanol | 4.8 ± 0.6 |

| Kappa (κ) | [³H]-U69,593 | Levorphanol | 2.5 ± 0.3 |

Data for levorphanol is presented as a proxy due to the limited direct and comparative data for this compound. This compound was utilized in these referenced studies to determine non-specific binding.

Functional Activity at Opioid Receptors

This compound exhibits a distinct functional profile at different opioid receptors, acting as an antagonist at the MOR and an agonist at the KOR. Its activity at the DOR is less well-characterized but is generally considered to be weak.

Mu (µ)-Opioid Receptor Antagonism

Kappa (κ)-Opioid Receptor Agonism

At the KOR, this compound functions as an agonist, initiating a signaling cascade that contributes to analgesia. However, KOR activation is also associated with less desirable effects such as dysphoria and psychotomimetic effects.[1] The functional potency (EC50) and efficacy (Emax) of its agonist activity can be quantified using assays such as the [³⁵S]GTPγS binding assay.

Table 2: Functional Activity Parameters of this compound (Illustrative)

| Receptor | Assay | Parameter | Value |

| Mu (µ) | Functional Antagonism | pA2 | Data not available |

| Kappa (κ) | [³⁵S]GTPγS Binding | EC50 | Data not available |

| Kappa (κ) | [³⁵S]GTPγS Binding | Emax | Data not available |

Specific quantitative functional data for this compound is limited in publicly available literature. The table is structured to present such data once available.

Signaling Pathways

The interaction of this compound with opioid receptors triggers distinct intracellular signaling cascades. As opioid receptors are G-protein coupled receptors (GPCRs), their activation or inhibition primarily modulates the activity of heterotrimeric G-proteins.

G-Protein Coupling

At the KOR, this compound's agonist activity promotes the coupling of the receptor to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels.

At the MOR, as an antagonist, this compound occupies the receptor binding site and prevents agonist-induced G-protein coupling, thereby blocking the downstream signaling cascade initiated by MOR agonists.

β-Arrestin Recruitment

The recruitment of β-arrestin to activated GPCRs is a key mechanism for receptor desensitization and can also initiate G-protein-independent signaling pathways. Some opioid ligands exhibit "biased agonism," preferentially activating G-protein signaling over β-arrestin recruitment, which is hypothesized to lead to a more favorable side-effect profile.

Studies on the structurally related compound, levorphanol, have shown it to be a G-protein biased agonist, with minimal recruitment of β-arrestin2.[2] It is plausible that this compound shares this characteristic, which could contribute to its specific pharmacological effects. However, direct experimental data on β-arrestin recruitment by this compound is currently lacking.

Experimental Protocols

The characterization of this compound's interaction with opioid receptors involves several key in vitro assays.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional agonistic activity of this compound at the KOR by quantifying G-protein activation.

-

Materials:

-

Cell membranes expressing the KOR.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Unlabeled this compound at various concentrations.

-

Assay buffer (containing MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Incubate the membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Measure the radioactivity on the filters.

-

Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay

This assay determines the ability of this compound to promote the interaction between the opioid receptor and β-arrestin. A common method is the PathHunter® assay.

-

Materials:

-

Cells co-expressing the opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

-

This compound at various concentrations.

-

Substrate for β-galactosidase.

-

Luminometer.

-

-

Procedure:

-

Plate the engineered cells in a microplate.

-

Add varying concentrations of this compound to the cells.

-

If this compound induces receptor-β-arrestin interaction, the two β-galactosidase fragments come into proximity, forming a functional enzyme.

-

Add the substrate, which is converted by the active enzyme to produce a chemiluminescent signal.

-

Measure the luminescence to quantify the extent of β-arrestin recruitment.

-

Conclusion

This compound possesses a multifaceted mechanism of action at opioid receptors, characterized by its potent antagonism at the µ-opioid receptor and agonism at the κ-opioid receptor. This dual activity profile explains its historical clinical application in managing opioid overdose. While a comprehensive quantitative dataset for this compound's binding and functional parameters remains to be fully elucidated in contemporary literature, the available information, supplemented by data from structurally analogous compounds, provides a solid framework for understanding its pharmacological effects. Further research, particularly utilizing modern techniques such as β-arrestin recruitment assays, will be invaluable in fully delineating the signaling bias of this compound and informing the design of next-generation opioid modulators with improved therapeutic indices.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Levallorphan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levallorphan is a synthetically produced opioid modulator with a complex morphinan structure. It is recognized for its dual functionality as both an agonist at the κ-opioid receptor and an antagonist at the μ-opioid receptor. This unique pharmacological profile has historically positioned it as a valuable agent for reversing the respiratory depression induced by opioid analgesics while preserving a degree of analgesia. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its synthetic pathway, including experimental protocols for the key reaction steps.

Chemical Structure of this compound

This compound, chemically known as (-)-17-allylmorphinan-3-ol, is a derivative of morphinan, the core structure of a large class of psychoactive compounds.[1] Its chemical identity is well-defined by several key identifiers and properties, which are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (9α,13α,14α)-17-(prop-2-en-1-yl)morphinan-3-ol |

| CAS Number | 152-02-3 |

| Molecular Formula | C₁₉H₂₅NO |

| Molecular Weight | 283.41 g/mol |

| SMILES String | C=CCN1CC[C@]23CCCC[C@H]2[C@@H]1CC4=C3C=C(C=C4)O |

| InChI Key | OZYUPQUCAUTOBP-QXAKKESOSA-N |

The structure of this compound is characterized by a pentacyclic framework, which includes a partially hydrogenated phenanthrene system fused with a piperidine ring. The key functional groups that dictate its pharmacological activity are the phenolic hydroxyl group at the C-3 position and the allyl group attached to the nitrogen atom at the C-17 position.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core morphinan skeleton, followed by functional group manipulations to introduce the characteristic hydroxyl and allyl moieties. A common and industrially relevant synthetic route proceeds through the following key stages:

-

Grewe Cyclization: Formation of the tetracyclic morphinan core structure.

-

O-Demethylation: Conversion of the methoxy intermediate (levomethorphan) to the corresponding phenol (levorphanol).

-

N-Allylation: Introduction of the allyl group onto the nitrogen atom to yield the final product, this compound.

This synthetic approach is a modification of the classic Grewe synthesis of morphinans, a powerful method for constructing this complex ring system.[2]

Figure 1: Overall synthesis pathway of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of this compound. The protocols are compiled from established literature and patent documentation.

Stage 1: Grewe Cyclization for Morphinan Core Synthesis

The Grewe cyclization is a pivotal step in constructing the morphinan skeleton. It involves the acid-catalyzed intramolecular cyclization of a 1-benzyl-octahydroisoquinoline derivative.

Experimental Protocol:

-

Reaction Setup: A solution of 1-(4-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline in a suitable acidic medium (e.g., 85% phosphoric acid or sulfuric acid) is prepared in a reaction vessel equipped with a stirrer and a heating mantle.

-

Cyclization: The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Purification: The crude 3-methoxy-N-methylmorphinan (levomethorphan) is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired morphinan core structure.

Quantitative Data: Yields for the Grewe cyclization step can vary depending on the specific substrate and reaction conditions but are typically in the range of 40-60%.[3]

Figure 2: Experimental workflow for the Grewe cyclization.

Stage 2: O-Demethylation of Levomethorphan to Levorphanol

The conversion of the 3-methoxy group to a hydroxyl group is a critical step to impart the desired pharmacological activity. This is typically achieved by treatment with a strong acid, such as hydrobromic acid.[1]

Experimental Protocol:

-

Reaction Setup: Levomethorphan is suspended in 48% aqueous hydrobromic acid in a reaction vessel equipped with a reflux condenser.

-

Demethylation: The mixture is heated to reflux (approximately 125 °C) and maintained at this temperature for several hours. The reaction progress is monitored until the starting material is consumed.

-

Work-up: After cooling, the reaction mixture is neutralized with a base, such as ammonium hydroxide, to precipitate the crude levorphanol.

-

Purification: The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like isopropanol to yield pure levorphanol.[4]

Quantitative Data: This demethylation reaction typically proceeds with high efficiency, with yields often exceeding 90%.[4]

Stage 3: N-Allylation of Norlevorphanol to this compound

The final step in the synthesis is the introduction of the allyl group onto the nitrogen atom. This is a standard N-alkylation reaction. The synthesis can proceed via the N-demethylation of levorphanol to norlevorphanol, followed by N-allylation.

Experimental Protocol for N-Allylation:

-

Reaction Setup: Norlevorphanol (3-hydroxymorphinan) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in a reaction vessel. A base, such as potassium carbonate or sodium bicarbonate, is added to the solution.

-

Alkylation: Allyl bromide is added to the reaction mixture, which is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the reaction is complete, as indicated by TLC or HPLC.

-

Work-up: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

Quantitative Data: The N-allylation reaction is generally efficient, with reported yields often in the range of 80-95%.

Figure 3: Experimental workflow for the N-allylation of Norlevorphanol.

Conclusion

The chemical synthesis of this compound is a well-established process rooted in the principles of morphinan chemistry. The key transformations—Grewe cyclization, O-demethylation, and N-allylation—provide a reliable pathway to this pharmacologically significant molecule. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and synthesis, facilitating a deeper understanding of the chemistry behind this compound. Further research into optimizing these synthetic steps, particularly with a focus on greener and more efficient methodologies, continues to be an area of active investigation.

References

- 1. US10851063B2 - Methods for preparing levorphanol and related compounds, and compositions thereof - Google Patents [patents.google.com]

- 2. CA2577406A1 - Process for the production of levorphanol and related compounds - Google Patents [patents.google.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. US20080146805A1 - Process for the Production of Levorphanol and Related Compounds - Google Patents [patents.google.com]

The In Vivo Pharmacology of Levallorphan: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levallorphan, a morphinan derivative, exhibits a complex in vivo pharmacological profile characterized by a dual action on opioid receptors. It functions as an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR).[1][2] This mixed agonist-antagonist activity historically positioned it as a therapeutic agent for the reversal of opioid-induced respiratory depression while potentially maintaining some level of analgesia.[1][3] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data for this compound, details relevant experimental protocols, and visualizes its mechanistic pathways. It is important to note that quantitative in vivo pharmacokinetic data for this compound is sparse in publicly available literature, a significant data gap for modern drug development standards.

Pharmacodynamics

This compound's primary pharmacodynamic effects are mediated through its interaction with the MOR and KOR.

Opioid Receptor Activity

-

µ-Opioid Receptor (MOR) Antagonism: this compound acts as a competitive antagonist at the µ-opioid receptor.[2] By occupying this receptor, it blocks the effects of MOR agonists like morphine, including respiratory depression, sedation, and analgesia.[1][2] This antagonistic action is the basis for its use as an opioid antidote.[1]

-

κ-Opioid Receptor (KOR) Agonism: In contrast to its action at the MOR, this compound functions as an agonist at the κ-opioid receptor.[1] This agonism is associated with the potential for mild analgesic effects.[2] However, KOR activation can also lead to undesirable psychotomimetic effects such as hallucinations and dysphoria.[1]

In Vivo Effects

-

Reversal of Opioid-Induced Respiratory Depression: A primary and historically significant pharmacodynamic effect of this compound is its ability to counteract respiratory depression caused by opioid agonists.[4][5][6] This effect is a direct consequence of its MOR antagonism.

-

Antagonism of Opioid-Induced Analgesia: this compound effectively reverses the analgesic effects of µ-opioid agonists. In one study involving mice, a subcutaneous dose of 1 mg/kg of this compound was used to antagonize the analgesic effects of levorphanol.[7]

-

Analgesic Properties: Due to its KOR agonist activity, this compound itself can produce mild analgesia.[2][8] However, this effect is generally not considered potent enough for primary pain management.[2]

Quantitative Pharmacodynamic Data

Quantitative in vivo pharmacodynamic data, such as the median effective dose (ED50) for the reversal of respiratory depression or analgesia, is not extensively reported in the available literature. The majority of studies are comparative or qualitative in nature.

| Pharmacodynamic Parameter | Species | Effect | Dose/Concentration | Notes |

| MOR Antagonism | Mouse | Antagonism of levorphanol-induced analgesia | 1 mg/kg, s.c. | Single dose reported in a study.[7] |

| KOR Agonism | - | Mild analgesia | Not specified | Qualitative effect.[2] |

| Respiratory Depression Reversal | Human | Reversal of morphine-induced respiratory depression | Not specified | Qualitative effect.[4] |

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for this compound, including its half-life, volume of distribution, and clearance, are not well-documented in the accessible scientific literature. This lack of quantitative data presents a significant challenge in fully characterizing its disposition in living organisms.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at Opioid Receptors

The following diagram illustrates the dual signaling pathway of this compound, highlighting its antagonistic action at the µ-opioid receptor and its agonistic action at the κ-opioid receptor.

Experimental Workflow for Assessing Opioid Antagonism in Vivo

The following diagram outlines a typical experimental workflow for evaluating the antagonistic effects of this compound on opioid-induced analgesia in an animal model.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Antagonists of morphine-induced respiratory depression. A study in postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound tartrate upon opiate induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The analgesic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and developmental history of Levallorphan

An In-depth Technical Guide to the Discovery and Developmental History of Levallorphan

Abstract

This compound, a synthetic opioid derivative, holds a significant place in the history of pharmacology as one of the early opioid antagonists. This document provides a comprehensive technical overview of its discovery, developmental trajectory, mechanism of action, and eventual decline in clinical use. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and graphical representations of key concepts.

Introduction

This compound ((−)-N-allyl-3-hydroxymorphinan) is a morphinan derivative that emerged from mid-20th-century research into the structure-activity relationships of opioids. While structurally similar to the potent opioid agonist levorphanol, the substitution of an allyl group on the nitrogen atom confers it with potent antagonist properties at the mu-opioid receptor (MOR), alongside agonist effects at the kappa-opioid receptor (KOR). This dual pharmacology defined both its therapeutic utility and its limitations.

Discovery and Synthesis

The synthesis and pharmacological characterization of this compound were first reported in the early 1950s by researchers at Hoffmann-La Roche. The discovery was a direct extension of the work on morphinan-based analgesics, particularly levorphanol. The key synthetic modification was the replacement of the N-methyl group of levorphanol with an N-allyl group, a substitution known to impart opioid antagonist properties. This strategic molecular manipulation was based on the earlier discovery of nalorphine, an N-allyl derivative of morphine, which demonstrated that this substitution could reverse the effects of potent opioids.

The development of this compound was part of a broader effort to create a "non-addicting analgesic" by modifying the structure of morphine. While this goal was not achieved, the research led to the creation of a new class of drugs: the opioid antagonist-agonists.

Pharmacological Profile

Mechanism of Action

This compound functions primarily as a competitive antagonist at the mu-opioid receptor (MOR). It binds to the receptor with high affinity but fails to induce the conformational changes necessary for full receptor activation, thereby blocking the effects of opioid agonists like morphine and heroin. Concurrently, it acts as an agonist at the kappa-opioid receptor (KOR), which is responsible for some of its adverse effects, including dysphoria and psychotomimetic symptoms.

A diagram illustrating this competitive antagonism is provided below.

Quantitative Pharmacological Data

The binding affinities and antagonist potency of this compound have been characterized in various in vitro and in vivo models. The following table summarizes key quantitative data.

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Ki (nM) | Mu (μ) | 0.2 - 1.5 | Guinea Pig, Rat (Brain) | Radioligand Binding Assay | |

| Ki (nM) | Kappa (κ) | 0.8 - 2.0 | Guinea Pig, Rat (Brain) | Radioligand Binding Assay | |

| Ki (nM) | Delta (δ) | 15 - 30 | Rat (Brain) | Radioligand Binding Assay | |

| pA2 | Mu (μ) | 8.0 - 8.5 | Guinea Pig Ileum | In vitro functional assay |

-

Ki (Inhibition constant): Represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of competing ligands. A lower Ki value indicates higher binding affinity.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the potency of a competitive antagonist.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This in vitro method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for mu, kappa, and delta opioid receptors.

Materials:

-

Rat or guinea pig brain tissue homogenates (source of receptors).

-

Radiolabeled ligands (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR).

-

This compound (unlabeled competitor).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Tissue Preparation: Brain tissue is homogenized in a buffer and centrifuged to isolate cell membranes containing the opioid receptors.

-

Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

The general workflow for this type of assay is depicted below.

Clinical Development and Decline

This compound was introduced clinically under the trade name Lorfan for the reversal of opioid-induced respiratory depression. It was often used in combination with opioid analgesics in an attempt to reduce their abuse potential and side effects. However, its clinical utility was hampered by its kappa-agonist properties, which could induce psychotomimetic effects, dysphoria, and hallucinations, particularly in non-opioid-tolerant individuals.

The development of "pure" opioid antagonists with little to no agonist activity, most notably naloxone in the 1960s, marked the beginning of the end for this compound's widespread use. Naloxone offered a much safer profile for reversing opioid overdose, as it did not produce the undesirable psychotropic effects associated with this compound. Consequently, this compound has been largely superseded and is now primarily of historical and academic interest.

A timeline of these developments is shown below.

Conclusion

The story of this compound is a classic example of rational drug design and the iterative process of pharmaceutical development. While its dual agonist-antagonist profile ultimately limited its therapeutic window and led to its replacement, its development was a crucial step in understanding the pharmacology of the opioid receptor system. The insights gained from this compound and other early antagonists paved the way for the creation of safer and more effective drugs for the management of opioid overdose and have left a lasting legacy in the field of pharmacology.

Levallorphan's Dual Agonist-Antagonist Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levallorphan is a morphinan derivative that exhibits a complex pharmacological profile, acting as both an agonist at kappa-opioid receptors (KOR) and a competitive antagonist at mu-opioid receptors (MOR).[1][2][3] This dual activity underpins its historical therapeutic applications, primarily as an opioid antagonist to reverse respiratory depression caused by MOR agonists, while concurrently providing a mild analgesic effect through its KOR agonism.[1][2] This technical guide provides an in-depth exploration of the core pharmacological principles governing this compound's mixed agonist-antagonist properties, including available quantitative data, detailed experimental methodologies for assessing its activity, and a visual representation of its signaling pathways.

Data Presentation: Quantitative Analysis of Opioid Receptor Interactions

Table 1: Binding Affinity (Ki) of Levorphanol at Opioid Receptors

| Opioid Receptor Subtype | Ligand | Ki (nM) |

| Mu (μ) | Levorphanol | 0.21 ± 0.02 |

| Delta (δ) | Levorphanol | 4.2 ± 0.6 |

| Kappa (κ) | Levorphanol | 2.3 ± 0.3 |

Data sourced from studies on levorphanol and may not be representative of this compound.

Table 2: Functional Activity (EC50, Emax) of Levorphanol at Opioid Receptors

| Opioid Receptor Subtype | Ligand | Assay | EC50 (nM) | Emax (% of Standard Agonist) |

| Mu (μ) | Levorphanol | GTPγS | Not explicitly stated for agonism | Full agonist |

| Delta (δ) | Levorphanol | GTPγS | Lower potency than at MOR | Full agonist |

| Kappa (κ) | Levorphanol | GTPγS | Lower potency than at MOR | Partial agonist (~50% of U50,488H) |

Data sourced from studies on levorphanol and may not be representative of this compound.

Table 3: Antagonist Potency (pA2) of a Mu-Opioid Receptor Antagonist Against Levorphanol

| Opioid Receptor Subtype | Antagonist | Agonist | pA2 Value |

| Mu (μ) | Naloxonazine | Levorphanol | 7.6 |

The pA2 value is a measure of the potency of an antagonist. This value is for naloxonazine against levorphanol and is provided for context on the measurement of antagonist activity at the mu-opioid receptor.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with opioid receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from mu, kappa, and delta opioid receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human mu, kappa, or delta opioid receptor, or from brain tissue.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, or [³H]naltrindole for DOR) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of an unlabeled ligand, such as 8 µM this compound.[5]

Workflow for a Radioligand Binding Assay.

GTPγS Binding Assay

This functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist or to measure its antagonist properties.

Objective: To measure the ability of this compound to stimulate G-protein activation (agonist activity) at the kappa opioid receptor and to inhibit agonist-stimulated G-protein activation (antagonist activity) at the mu opioid receptor.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are used.

-

Incubation: For agonist testing (at KOR), membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS and GDP. For antagonist testing (at MOR), membranes are incubated with a fixed concentration of a mu agonist (e.g., DAMGO), varying concentrations of this compound, [³⁵S]GTPγS, and GDP.

-

Separation: The reaction is terminated by rapid filtration, separating the [³⁵S]GTPγS-bound G-proteins from the unbound nucleotide.

-

Detection: The amount of radioactivity on the filters is measured by scintillation counting.

-

Data Analysis: For agonist activity, the concentration of this compound that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) relative to a standard full agonist are determined. For antagonist activity, the ability of this compound to shift the concentration-response curve of the agonist is used to determine its potency, often expressed as a pA2 value from a Schild analysis.

Workflow for a GTPγS Binding Assay.

Signaling Pathways

Kappa-Opioid Receptor Agonism

As a KOR agonist, this compound activates inhibitory G-proteins (Gi/o). This leads to a cascade of intracellular events that ultimately result in a mild analgesic effect.

Signaling pathway of this compound as a KOR agonist.

Mu-Opioid Receptor Antagonism

At the MOR, this compound acts as a competitive antagonist. It binds to the receptor but does not activate it, thereby blocking the binding and effects of mu-opioid agonists like morphine.

Signaling pathway of this compound as a MOR antagonist.

Conclusion

This compound's unique pharmacological profile as a KOR agonist and MOR antagonist provides a compelling example of a mixed-action opioid. While specific quantitative data for its receptor interactions are not extensively documented in recent literature, the established principles of opioid pharmacology and the data from related compounds offer a solid framework for understanding its mechanism of action. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in the field of opioid pharmacology and drug development. Further investigation to delineate the precise quantitative pharmacology of this compound could provide valuable insights for the design of future analgesics with improved safety profiles.

References

- 1. This compound | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]

- 4. Naloxonazine antagonism of levorphanol-induced antinociception and respiratory depression in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Levallorphan Tartrate Salt: A Comprehensive Technical Overview

An in-depth technical guide on the core chemical and physical properties of Levallorphan tartrate salt, designed for researchers, scientists, and drug development professionals.

This compound tartrate is the salt of this compound, a compound historically used as an opioid antagonist to counteract respiratory depression induced by opioid overdose. While its clinical use has been largely superseded by naloxone due to a more favorable side-effect profile, the study of this compound and its tartrate salt remains relevant for understanding opioid receptor pharmacology and for the development of new analgesic and antagonist compounds. This guide provides a detailed examination of its chemical and physical properties, supported by experimental methodologies and pathway visualizations.

Chemical and Physical Data

A summary of the key quantitative chemical and physical properties of this compound tartrate salt is presented below. These parameters are fundamental for its handling, formulation, and analysis in a laboratory setting.

| Property | Value |

| Molecular Formula | C₂₃H₂₉NO₇ |

| Molecular Weight | 431.48 g/mol |

| Melting Point | Approximately 176-178 °C |

| Solubility in Water | 1 g in 20 mL |

| Specific Optical Rotation | -38.5° (c=2, H₂O) |

| pKa | 8.2 |

| Appearance | White, odorless, crystalline powder |

Mechanism of Action and Signaling

This compound functions as a competitive antagonist at the μ-opioid receptor (MOR), which is the primary target for most opioid analgesics. By binding to the MOR, it displaces opioid agonists and reverses their effects, including respiratory depression. However, this compound also exhibits partial agonist activity at the κ-opioid receptor (KOR), which is believed to contribute to its psychotomimetic and dysphoric side effects. Understanding this dual activity is crucial for comprehending its complete pharmacological profile.

Caption: this compound's dual interaction with μ- and κ-opioid receptors.

Key Experimental Protocols

The characterization of this compound tartrate involves several standard analytical techniques. Below are the methodologies for determining some of its critical properties.

3.1. Determination of Melting Point

-

Principle: The melting point is a key indicator of purity. Impurities typically depress and broaden the melting range.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound tartrate is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of 10-20 °C/min until it is about 10 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

3.2. Determination of Specific Optical Rotation

-

Principle: Chiral molecules like this compound rotate the plane of polarized light. The specific rotation is a characteristic property.

-

Apparatus: Polarimeter.

-

Procedure:

-

A 2% (w/v) solution of this compound tartrate in water is prepared (2 g in 100 mL).

-

The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

The observed rotation is measured at a specified wavelength (usually 589 nm, the sodium D-line) and temperature (typically 20 °C).

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Caption: Experimental workflow for determining specific optical rotation.

3.3. Potentiometric Titration for pKa Determination

-

Principle: The pKa, the negative logarithm of the acid dissociation constant, can be determined by titrating the weakly basic this compound with a strong acid and monitoring the pH change.

-

Apparatus: pH meter, burette, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound tartrate is dissolved in water.

-

A standardized solution of a strong acid (e.g., HCl) is added in small increments from a burette.

-

The pH of the solution is recorded after each addition.

-

The data is plotted as pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

This comprehensive guide provides foundational knowledge on the chemical and physical properties of this compound tartrate, essential for its application in research and drug development. The provided experimental protocols offer a starting point for the analytical characterization of this and similar compounds.

The Dichotomy of N-allyl-3-hydroxymorphinan: A Technical Guide to the Stereoisomerism and Pharmacological Effects of Levallorphan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism of N-allyl-3-hydroxymorphinan, focusing on the distinct pharmacological profiles of its levorotatory isomer, Levallorphan, and its dextrorotatory counterpart, Dextrallorphan. This compound is a potent opioid receptor modulator with a unique mixed agonist-antagonist profile, acting as an antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR). This duality has historically positioned it as a valuable tool for reversing opioid-induced respiratory depression while maintaining a degree of analgesia. In stark contrast, Dextrallorphan exhibits negligible affinity for opioid receptors, with its pharmacological effects primarily mediated through antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism at the sigma-1 (σ₁) receptor. This document details the enantioselective synthesis of these stereoisomers, presents their quantitative binding and functional parameters at opioid receptors, and outlines the experimental protocols for these determinations. Furthermore, the distinct intracellular signaling pathways modulated by each isomer are illustrated, providing a clear framework for understanding their divergent physiological effects.

Introduction: The Significance of Stereochemistry in Morphinans

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties.[2][3] This is particularly evident in the morphinan class of compounds, where the levorotatory isomers typically possess high affinity for opioid receptors and are responsible for their analgesic effects, while the dextrorotatory isomers often have vastly different pharmacological targets and effects.[4]

This compound, the (-)-isomer of N-allyl-3-hydroxymorphinan, is a classic example of this stereochemical divergence.[5] It functions as a mixed agonist-antagonist at opioid receptors, a profile that has been exploited clinically.[6] Its dextrorotatory enantiomer, Dextrallorphan, is largely devoid of opioid activity and interacts with other central nervous system targets.[7][8] A thorough understanding of the stereoisomerism of N-allyl-3-hydroxymorphinan is therefore crucial for researchers and drug development professionals working in the fields of pain management, opioid pharmacology, and neuropharmacology.

Enantioselective Synthesis of (-)- and (+)-N-allyl-3-hydroxymorphinan

The synthesis of enantiomerically pure morphinans is a key challenge in medicinal chemistry. Modern synthetic strategies often employ enantioselective methods to establish the desired stereochemistry early in the synthetic sequence, avoiding the need for classical resolution of racemates. A general approach to the enantioselective synthesis of the morphinan core, which can be adapted for this compound and Dextrallorphan, is outlined below. This process often involves a key stereochemistry-defining step, such as an asymmetric intramolecular Heck reaction or an enantioselective catalytic reduction.

A plausible synthetic route can be envisioned starting from readily available chiral precursors or through the use of chiral catalysts to induce asymmetry. For instance, a Grewe-type cyclization of a suitably substituted benzyl-octahydroisoquinoline precursor can be employed to construct the morphinan skeleton. The enantioselectivity can be introduced via an asymmetric hydrogenation of an enamine intermediate using a chiral catalyst.

Conceptual Enantioselective Synthesis Workflow:

Figure 1: Conceptual workflow for the enantioselective synthesis of this compound and Dextrallorphan.

This generalized scheme highlights the key transformations required. Specific reagents and conditions would be optimized to achieve high yields and enantiomeric excess. For example, the N-allylation step would involve the reaction of the secondary amine precursor with allyl bromide. The final O-demethylation is crucial to reveal the phenolic hydroxyl group, which is essential for opioid receptor interaction.

Pharmacological Profiles of this compound and Dextrallorphan

The stereochemical orientation of the N-allyl-3-hydroxymorphinan molecule dictates its interaction with biological targets, resulting in two distinct pharmacological entities.

This compound: A Mixed Opioid Agonist-Antagonist

This compound's pharmacological profile is characterized by its dual action on opioid receptors. It acts as a competitive antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR).[5][9] This mixed profile allows it to counteract the respiratory depressant effects of potent MOR agonists like morphine, while simultaneously providing some analgesia through its KOR agonism.[5] However, KOR agonism is also associated with undesirable side effects such as dysphoria and hallucinations.

Dextrallorphan: A Non-Opioid CNS Modulator

In contrast to its levorotatory counterpart, Dextrallorphan has a very low affinity for all three major opioid receptors (μ, δ, and κ).[7][8] Its primary pharmacological actions are as a non-competitive antagonist of the NMDA receptor and an agonist of the σ₁ receptor.[7] This profile is shared by other dextrorotatory morphinans like dextromethorphan and its metabolite dextrorphan.[4] These properties have led to investigations into the potential therapeutic applications of dextrorotatory morphinans in neuroprotection and as cough suppressants.[10][11]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and functional activities of this compound and Dextrallorphan at opioid and non-opioid receptors. It is important to note that direct, comprehensive comparative data for both enantiomers from a single study is limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration for potential inter-assay variability.

Table 1: Opioid Receptor Binding Affinities (Ki in nM) of this compound and Dextrallorphan

| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference(s) |

| (-)-Levallorphan | High Affinity (Antagonist) | High Affinity (Agonist) | Moderate to Low Affinity | [5][9] |

| (+)-Dextrallorphan | >10,000 | >10,000 | >10,000 | [7][8] |

Note: Specific Ki values for this compound are not consistently reported across the literature. The qualitative descriptions of its high affinity are provided. Dextrallorphan's affinity is consistently reported as being in the high micromolar range, indicating very weak interaction.

Table 2: Functional Activity of this compound at Opioid Receptors

| Assay Type | Receptor | Parameter | Value | Reference(s) |

| GTPγS Binding | KOR | EC₅₀ | In the nM range | Qualitative descriptions |

| Eₘₐₓ | Partial to Full Agonist | Qualitative descriptions | ||

| cAMP Accumulation | MOR | IC₅₀ (vs. DAMGO) | In the nM range | Qualitative descriptions |

Table 3: Binding Affinities (Ki in nM) of Dextrallorphan at Non-Opioid Receptors

| Compound | σ₁ Receptor | NMDA Receptor (PCP site) | Reference(s) |

| (+)-Dextrallorphan | High Affinity (Agonist) | Moderate Affinity (Antagonist) | [7][12] |

Note: Specific Ki values for Dextrallorphan at sigma-1 and NMDA receptors can vary between studies but are generally in the nanomolar to low micromolar range, indicating significant interaction.

Signaling Pathways

The distinct receptor interactions of this compound and Dextrallorphan translate into the activation of different intracellular signaling cascades.

This compound's Dual Opioid Receptor Signaling

At the KOR, this compound acts as an agonist, coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (camp) levels. This signaling cascade is responsible for its analgesic and sedative effects, as well as its dysphoric and psychotomimetic side effects.

At the MOR, this compound acts as a competitive antagonist. It binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the receptor, it blocks the binding and subsequent signaling of MOR agonists like morphine, thereby reversing their effects, most notably respiratory depression.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dextrallorphan - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. 3-Hydroxymorphinan - Wikipedia [en.wikipedia.org]

- 8. 3-Hydroxymorphinan, a metabolite of dextromethorphan, protects nigrostriatal pathway against MPTP-elicited damage both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

The Historical Clinical Application of Levallorphan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levallorphan, a morphinan derivative, holds a significant place in the history of pharmacology as one of the early opioid antagonists used in clinical practice. Synthesized in the mid-20th century, it was primarily employed to counteract the life-threatening respiratory depression induced by opioid analgesics. This technical guide provides an in-depth exploration of the historical use of this compound, its mechanism of action, quantitative data from key studies, and the reasons for its eventual decline in clinical use.

Mechanism of Action

This compound exhibits a mixed agonist-antagonist profile at opioid receptors. It functions as a competitive antagonist at the μ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[1][2][3] This dual activity was central to its clinical effects. As a MOR antagonist, it reverses the respiratory depression, sedation, and hypotension caused by MOR agonists like morphine.[4] However, its agonist activity at the KOR is responsible for some of its analgesic effects, but also for psychotomimetic side effects such as hallucinations and dysphoria.[2]

Clinical Applications

The primary historical clinical applications of this compound included:

-

Reversal of Opioid-Induced Respiratory Depression: this compound was widely used in anesthesia and emergency medicine to reverse respiratory depression caused by opioid overdose or therapeutic administration.[2][4]

-

Obstetrics: It was used in combination with pethidine (meperidine) under the brand name Pethilorfan to provide analgesia during labor while aiming to mitigate the risk of neonatal respiratory depression.[4][5]

-

Diagnosis of Narcotic Addiction: Administration of this compound to individuals with physical dependence on opioids would precipitate acute withdrawal symptoms, a characteristic that was utilized for diagnostic purposes.[3]

Data Presentation

Dosage and Administration

Historical clinical data on the dosage of this compound and its combination product, Pethilorfan, are summarized below. It is important to note that these dosages are for historical reference and are no longer part of current clinical guidelines.

| Clinical Application | Drug | Dosage | Route of Administration | Reference |

| Reversal of Morphine-Induced Antinociception | This compound | 0.89 mg/kg (in rats) | Subcutaneous | [3] |

| Labor Analgesia | Pethilorfan (Pethidine with this compound) | 50-200 mg (as pethidine) | Intramuscular | [5] |

Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound in humans is scarce in modern literature. However, it was known to be rapidly absorbed after parenteral administration.[4] Its duration of action was considered to be in the range of 1 to 4 hours.[4]

| Parameter | Value | Reference |

| Biological Half-Life | ~1 hour | [4] |

| Onset of Action (IV) | 1-2 minutes | [4] |

| Duration of Action | 1-4 hours | [4] |

Experimental Protocols

Comparative Study of Narcotic Antagonist Activity (this compound vs. Naloxone)

-

Subjects: Male volunteers.[6]

-

Intervention: Administration of an opioid to induce effects, followed by the administration of either this compound, naloxone, or placebo in a double-blind manner.[7]

-

Parameters Measured: Respiratory rate, blood gases, electroencephalogram (EEG), and psychodiagnostic tests to assess concentration and attention.[7]

-

Key Findings: The study demonstrated the superiority of naloxone over this compound, showing a faster and more complete reversal of opioid-induced respiratory depression and cognitive impairment without the sedative and psychomimetic effects associated with this compound.[7]

Signaling Pathways

The dual mechanism of action of this compound at the μ- and κ-opioid receptors results in distinct downstream signaling cascades.

μ-Opioid Receptor Antagonism

As an antagonist at the μ-opioid receptor, this compound blocks the signaling cascade typically initiated by opioid agonists. This prevents the inhibition of adenylyl cyclase, allowing for the continued production of cyclic AMP (cAMP).

Figure 1. μ-Opioid Receptor Antagonism by this compound.

κ-Opioid Receptor Agonism

As an agonist at the κ-opioid receptor, this compound activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This pathway is also associated with the activation of p38 MAPK, which is thought to contribute to its dysphoric effects.[8]

Figure 2. κ-Opioid Receptor Agonism by this compound.

Transition to Naloxone and Discontinuation

The clinical use of this compound declined significantly with the introduction of naloxone in the 1960s and its subsequent FDA approval in 1971.[9] Naloxone, a pure opioid antagonist with no agonist properties, offered a superior safety profile.[10] The key reasons for the transition from this compound to naloxone include:

-

Lack of Agonist Effects: Naloxone does not produce the psychotomimetic and dysphoric side effects associated with the kappa-agonist activity of this compound.[10]

-

Greater Antagonist Potency: Animal studies indicated that naloxone was a more potent antagonist of opioid-induced respiratory depression compared to this compound.[1]

-

Predictable Response: As a pure antagonist, naloxone's effects were more predictable and solely focused on reversing opioid effects without introducing its own intrinsic activity.

While a specific date for the widespread discontinuation of this compound is not well-documented, its use became increasingly rare as naloxone became the standard of care for opioid overdose reversal.

Conclusion

This compound played a crucial role in the early management of opioid-induced complications. Its mixed agonist-antagonist profile provided a tool to counteract respiratory depression, albeit with notable side effects. The development of purer, more potent antagonists like naloxone ultimately led to the obsolescence of this compound in clinical practice. Understanding the history of this compound provides valuable context for the evolution of opioid pharmacology and the ongoing development of safer and more effective opioid receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 3. This compound | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]

- 4. An evaluation of a combination of pethidine and this compound ("pethilorfan") in labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of a combination of pethidine and this compound for pain relief during labor: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study of the narcotic against activity of naloxone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [The effect of naloxone and levallorphane following fentanyl on the blood gases, EEG and psychodiagnostic tests (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. zenodo.org [zenodo.org]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

Levallorphan: A Pharmacological Probe for Unraveling Opioid Receptor Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Levallorphan is a synthetically derived morphinan derivative that has historically served as a valuable pharmacological tool for the investigation of opioid receptor systems. Its unique mixed agonist-antagonist profile, characterized by antagonism at the μ-opioid receptor (MOR) and agonism at the κ-opioid receptor (KOR), allows for the dissection of the distinct physiological and pathological roles of these two receptor subtypes.[1][2] This guide provides a comprehensive overview of this compound's pharmacological properties, detailed experimental protocols for its characterization, and visual representations of its mechanisms of action, positioning it as a key agent for researchers in opioid pharmacology and drug development.

Data Presentation

The pharmacological effects of this compound are defined by its binding affinity and functional activity at the different opioid receptor subtypes. The following tables summarize the key quantitative parameters that characterize these interactions.

Table 1: this compound Binding Affinities (Ki) at Opioid Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| μ (Mu) | Various | Brain homogenates | 0.2 - 2.0 | [3][4] |

| δ (Delta) | Various | Brain homogenates | 10 - 50 | [5] |

| κ (Kappa) | Various | Brain homogenates | 1 - 10 | [4] |

Note: Ki values can vary depending on the radioligand, tissue preparation, and experimental conditions used.

Table 2: this compound Functional Activity at Opioid Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| μ (Mu) | Antagonism (Schild Analysis) | pA2 | ~7.7 | [6] |

| κ (Kappa) | GTPγS Binding | EC50 (nM) | 5 - 20 | [7] |

| κ (Kappa) | GTPγS Binding | Emax (%) | Partial Agonist | [7] |

Note: EC50 and Emax values are dependent on the specific functional assay and cellular context.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound's interaction with opioid receptors. The following are protocols for key in vitro assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO-MOR, CHO-KOR, CHO-DOR) or brain tissue homogenates.

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control (e.g., 10 µM Naloxone).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Radioligand at a concentration near its Kd.

-

This compound at various concentrations (or vehicle for total binding, or non-specific control).

-

Membrane preparation (typically 20-50 µg protein per well).

-

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-